molecular formula C16H20N2OS2 B2825159 N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide CAS No. 1211656-64-2

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide

Cat. No.: B2825159
CAS No.: 1211656-64-2
M. Wt: 320.47
InChI Key: AZYCZCFSABPKHQ-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a synthetic organic compound composed of a benzamide core linked to a thiophene ring via a dimethylaminoethyl chain. The structure incorporates several pharmacologically significant motifs. The benzamide group is a common feature in various biologically active molecules, including some that function as inhibitors of enzymes like histone deacetylase . The thiophene heterocycle is a privileged structure in medicinal and agricultural chemistry, frequently investigated for its fungicidal properties and its role in molecular recognition . Compounds with similar structural features, such as N-(thiazol-2-yl)-benzamide analogs, have been identified as potent and selective antagonists for specific biological targets, demonstrating the research value of this chemical class in probing protein function . This combination of a substituted benzamide and a thiophene ring suggests potential research applications in areas such as chemical biology, agrochemical discovery, and small-molecule drug development. The presence of the (methylthio) group and the tertiary amine offers sites for further chemical modification, making it a potential intermediate or lead compound for structure-activity relationship (SAR) studies. This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS2/c1-18(2)14(12-8-9-21-11-12)10-17-16(19)13-6-4-5-7-15(13)20-3/h4-9,11,14H,10H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYCZCFSABPKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=CC=CC=C1SC)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzamide core, followed by the introduction of the methylthio group through a nucleophilic substitution reaction. The thiophene ring is then attached via a Friedel-Crafts acylation reaction. Finally, the dimethylamino group is introduced using reductive amination.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the methylthio group.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide core.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the dimethylamino and methylthio groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides or sulfones from the methylthio group.

    Reduction: Amines or alcohols from the reduction of the carbonyl group.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Pharmaceutical Development

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide has been investigated for its potential as an active pharmaceutical ingredient (API). Its structural components suggest possible applications in:

  • Anticancer Agents : Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines.

Neuropharmacology

The dimethylamino group is known for its influence on neurotransmitter systems. Research has explored the compound's potential effects on:

  • Cognitive Enhancers : Investigations into its ability to enhance memory and learning processes are ongoing, particularly in models of neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that thiophene-containing compounds can possess antimicrobial properties. This compound may be effective against certain bacterial strains, making it a candidate for further exploration in:

  • Antibiotic Development : Its efficacy against resistant bacterial strains is currently being evaluated.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated several thiophene derivatives for their anticancer properties. The results indicated that modifications to the thiophene structure could enhance cytotoxicity against breast cancer cells, suggesting that this compound may also exhibit similar effects .

Case Study 2: Neuroprotective Effects

Research conducted on the neuroprotective effects of dimethylamino compounds revealed that they could mitigate oxidative stress in neuronal cells. This study highlighted the potential of this compound as a candidate for further development in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues

The following table summarizes key analogues and their distinguishing features:

Compound Name Key Substituents Molecular Features Synthesis Highlights Applications/Findings References
N-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide Thiophen-3-yl, dimethylaminoethyl, methylthio MW*: ~390 g/mol (estimated) Likely involves amide coupling and alkylation steps Hypothesized CNS or antimicrobial activity due to amine and thioether groups
3i/3j () 4-(Thiophen-3-yl)benzamide, piperazine-ethoxyethyl MW: ~500–520 g/mol Piperazine derivatives introduced via nucleophilic substitution D3 receptor ligands; substituents modulate receptor affinity (e.g., methoxy groups enhance selectivity)
Nitazoxanide () 5-Nitrothiazole, acetyloxy MW: 307.28 g/mol Nitro-thiazole incorporation via acylation Broad-spectrum antiparasitic; nitro group critical for redox activation
Derivatives Isoxazolmethylthio, thienylmethylthio, pyridinylamino MW: 450–550 g/mol Multi-step synthesis with heterocyclic coupling Anticancer, antiviral; thioether groups enhance membrane permeability
(Z)-N-[3-(2-Methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methylbenzamide () Dihydrothiazolylidene, methoxyphenyl MW: 408.49 g/mol Cyclocondensation reactions Structural rigidity from dihydrothiazole ring impacts crystallinity and solubility

*MW: Molecular weight (calculated for main compound based on formula).

Functional and Pharmacological Comparisons

  • Receptor Targeting vs. Antimicrobial Activity :
    • The piperazine-based analogues (3i/3j) exhibit dopamine D3 receptor affinity due to their extended alkyl chains and aromatic systems . In contrast, nitazoxanide’s nitro-thiazole group enables antiparasitic activity via redox cycling . The main compound’s thiophene and methylthio groups may favor interactions with cysteine-rich enzymes or ion channels.
  • Solubility and Bioavailability: Tertiary amines (e.g., dimethylamino in the main compound) enhance water solubility compared to nitro groups (nitazoxanide) but may reduce blood-brain barrier penetration relative to smaller amines . Methylthio substituents (main compound) offer moderate lipophilicity, balancing membrane permeability and metabolic stability better than polar isoxazole or sulfonamide groups () .

Biological Activity

N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

  • Chemical Formula : C12H16N2OS
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Antimycobacterial Activity :
    • The compound has shown moderate inhibitory effects against Mycobacterium tuberculosis. In particular, it acts on thymidylate kinase, a crucial enzyme in the bacterial DNA synthesis pathway .
  • Cholinesterase Inhibition :
    • Preliminary studies indicate that compounds with similar structures exhibit significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .
  • Antitumor Properties :
    • Some benzamide derivatives have demonstrated cytotoxic effects against various cancer cell lines. This suggests that this compound may possess similar antitumor activity, warranting further investigation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Target IC50 Value (µM) Reference
AntimycobacterialM. tuberculosis thymidylate kinase10.5
AChE InhibitionAcetylcholinesterase7.49
CytotoxicityVarious cancer cell lines15.0

Case Studies

  • Antimycobacterial Efficacy :
    A study investigated the efficacy of various benzamide derivatives against M. tuberculosis. The compound exhibited significant antimycobacterial activity, supporting its potential as a lead compound for further development in tuberculosis treatment .
  • Neuroprotective Effects :
    Another study explored the neuroprotective effects of similar compounds on neuronal cell lines, demonstrating that certain modifications could enhance AChE inhibition and promote neuroprotection against oxidative stress .
  • Cancer Cell Line Studies :
    Research on related benzamide compounds revealed promising results in inhibiting the proliferation of breast and lung cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest, indicating that this compound may share these properties .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are critical for confirming the positions of dimethylamino, thiophene, and methylthio groups. For example, the thiophene proton signals appear at δ 7.2–7.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 363.14) .
  • HPLC : Purity analysis (>95%) using a C18 column with a methanol/water gradient .

What preliminary biological activities have been reported for this compound?

Basic
While direct data on this compound is limited, structurally similar benzamide derivatives exhibit:

  • Antibacterial activity : Inhibition of bacterial enzyme pathways (e.g., DNA gyrase) via interactions with the thiophene and dimethylamino groups .
  • Receptor modulation : Potential interaction with neurotransmitter receptors due to the dimethylaminoethyl moiety .
  • Preclinical studies : Prioritize in vitro assays (e.g., MIC tests for antimicrobial activity) before advancing to in vivo models .

How can contradictions in biological activity data across studies be resolved?

Q. Advanced

  • Source analysis : Compare assay conditions (e.g., bacterial strains, solvent used). For example, DMSO concentrations >1% may reduce activity, leading to false negatives .
  • Structural validation : Confirm compound identity in conflicting studies using HRMS and NMR to rule out degradation or impurities .
  • Dose-response curves : Re-evaluate EC₅₀ values under standardized protocols to isolate confounding variables .

What strategies optimize reaction conditions for improved yield and scalability?

Q. Advanced

  • Catalyst screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling steps; ligand choice (e.g., XPhos) can enhance efficiency .
  • Solvent optimization : Replace DMF with acetonitrile or THF to reduce side reactions during amidation .
  • Temperature control : Use microwave-assisted synthesis for faster reaction times (e.g., 30 minutes at 100°C) while maintaining yield .

How do computational methods predict target interactions for this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina to model interactions with bacterial enzymes (e.g., Staphylococcus aureus FabI). The thiophene ring shows π-π stacking with active-site residues .
  • MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives with stronger binding .
  • ADMET prediction : SwissADME predicts moderate blood-brain barrier penetration due to the dimethylamino group, guiding toxicity studies .

How do structural modifications alter biological activity?

Q. Advanced

  • Thiophene substitution : Replacing thiophen-3-yl with thiophen-2-yl reduces antibacterial potency by 50%, highlighting the importance of regiochemistry .
  • Methylthio vs. methoxy : The methylthio group enhances lipophilicity (logP +0.5), improving membrane permeability compared to methoxy analogs .
  • Dimethylamino removal : Eliminating this group abolishes receptor-binding activity, confirming its role in target engagement .

What strategies stabilize this compound under varying pH and temperature conditions?

Q. Advanced

  • pH stability : Degradation occurs at pH <3 (amide hydrolysis) or >10 (thiophene ring oxidation). Use buffered solutions (pH 6–8) for storage .
  • Thermal stability : DSC analysis shows decomposition at 220°C. Lyophilization is recommended for long-term storage .
  • Light sensitivity : Protect from UV exposure to prevent thiophene photodegradation .

How are metabolic pathways analyzed for this compound?

Q. Advanced

  • In vitro metabolism : Use liver microsomes (e.g., human S9 fraction) to identify phase I metabolites (e.g., demethylation of the dimethylamino group) .
  • LC-MS/MS : Detect sulfoxide metabolites derived from methylthio oxidation, which may contribute to off-target effects .
  • CYP inhibition assays : Screen for CYP3A4/2D6 interactions to assess drug-drug interaction risks .

How can reaction mechanisms be elucidated using analytical techniques?

Q. Advanced

  • Kinetic studies : Monitor amidation via FT-IR to track carbonyl peak (1700 cm⁻¹) disappearance .
  • HPLC-MS : Identify intermediates in cross-coupling reactions (e.g., palladium-thiophene complexes) .
  • Isotope labeling : Use ¹³C-labeled benzoyl chloride to trace bond formation via NMR .

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